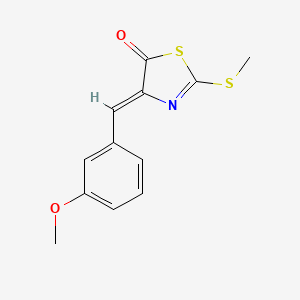

4-(3-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

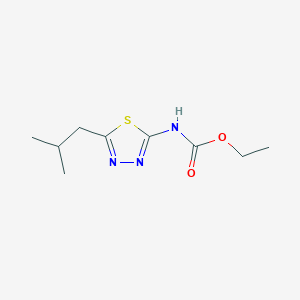

"4-(3-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one" is a compound of interest due to its structural uniqueness, incorporating a thiazole ring, which is often associated with a wide range of biological activities. The compound’s structure suggests potential for various chemical reactions and properties, making it a valuable subject for scientific research.

Synthesis Analysis

The synthesis of compounds similar to "4-(3-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one" involves multicomponent reactions that contribute to modern organic and medicinal chemistry. These processes often include the use of thiazolidinone cores and methoxybenzylidene motifs, which are crucial for designing biologically active molecules (Sydorenko et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds akin to "4-(3-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one" has been detailed through spectroscopic methods and crystallography, revealing intramolecular hydrogen bonds and π–π stacking, which influence their chemical behavior and interaction potential (Hu & Chen, 2015).

Chemical Reactions and Properties

Chemical reactions involving the thiazole and methoxybenzylidene groups include cycloadditions, substitutions, and transformations that are critical for synthesizing derivatives with enhanced or specific properties. These reactions are fundamental for exploring the chemical space around the thiazolone backbone for potential applications in material science and biology.

Physical Properties Analysis

The physical properties of such compounds are characterized by their melting points, solubility, and crystalline structures. These parameters are essential for understanding the compound's stability, reactivity, and suitability for further chemical modifications or applications in various fields.

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles and electrophiles, acidity of hydrogen atoms adjacent to the thiazole ring, and the potential for undergoing oxidation or reduction, are pivotal. These characteristics define the scope of chemical transformations the compound can undergo, impacting its utility in synthesis and drug design.

For more in-depth research and data on similar compounds, including their synthesis, molecular structure, chemical reactions, and properties, the following references provide valuable insights:

Sydorenko, I., Holota, S., Lozynskyi, A., Konechnyi, Y., Horishny, V., Karkhut, A., Polovkovych, S., Karpenko, O., & Lesyk, R. (2022). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. Molbank. Link to paper.

Hu, J.-W., & Chen, K.-Y. (2015). Synthesis, Crystal Structure, and Spectroscopic Properties of (Z)-4-(2-Methoxybenzylidene)-1-methyl-2-phenyl-1H-imidazol-5(4H)-one. Molecular Crystals and Liquid Crystals. Link to paper.

Eigenschaften

IUPAC Name |

(4Z)-4-[(3-methoxyphenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S2/c1-15-9-5-3-4-8(6-9)7-10-11(14)17-12(13-10)16-2/h3-7H,1-2H3/b10-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJHABRRPOANSB-YFHOEESVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C2C(=O)SC(=N2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C\2/C(=O)SC(=N2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-3-[(3-methyl-2-quinoxalinyl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5662645.png)

![ethyl 5-{[(diethylamino)carbonyl]amino}-2,6-dimethylnicotinate](/img/structure/B5662651.png)

![3-{[(3-acetylphenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B5662658.png)

![ethyl 1-[(4-chloro-2-methylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5662663.png)

![4-(3,4-dihydro-1(2H)-quinolinyl)-6-{[4-(2-phenylethyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine](/img/structure/B5662672.png)

![5-methyl-1'-[4-(1H-tetrazol-1-yl)benzoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5662679.png)

![1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5662697.png)

![(3aS*,10aS*)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5662698.png)

![3-[1-(cyclopropylsulfonyl)piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5662731.png)

![9-(1H-imidazol-4-ylmethyl)-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5662744.png)